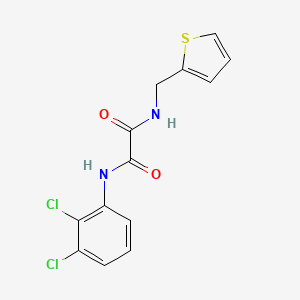
N'-(2,3-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Overview
Description
N’-(2,3-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 2,3-dichloroaniline with thiophen-2-ylmethylamine in the presence of an appropriate coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N’-(2,3-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2,3-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific biological or chemical activity. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-dichlorophenyl)-N-(phenylmethyl)oxamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
N’-(2,3-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide: Similar structure but with a pyridin-2-ylmethyl group.
Uniqueness
The presence of the thiophen-2-ylmethyl group in N’-(2,3-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets. This could make it more effective in certain applications compared to similar compounds.
Properties
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-9-4-1-5-10(11(9)15)17-13(19)12(18)16-7-8-3-2-6-20-8/h1-6H,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOCNNPXPWQQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-prop-2-en-1-ylglycinamide](/img/structure/B4799372.png)
![N-tert-butyl-2-[4-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4799384.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4799385.png)
![3-[[cyclohexyl(methyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one](/img/structure/B4799394.png)

![ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4799404.png)
![N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4799415.png)
![N-[3-(acetylamino)phenyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B4799420.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4799423.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B4799431.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4799432.png)
![ethyl N-[(3-{[(benzylsulfonyl)amino]methyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4799433.png)
![(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE](/img/structure/B4799441.png)

